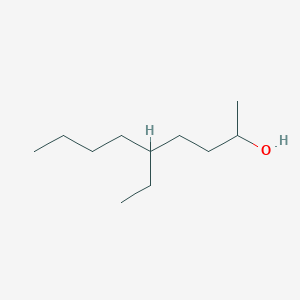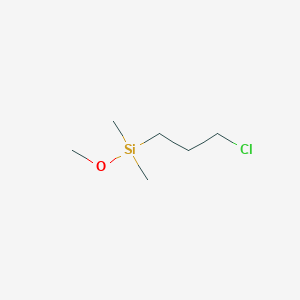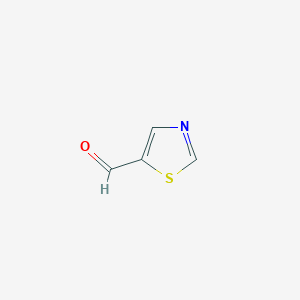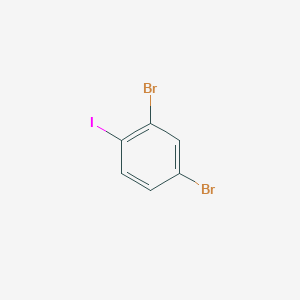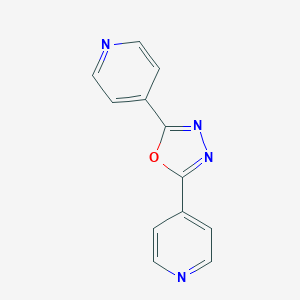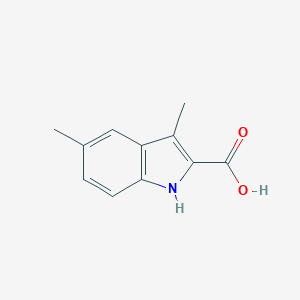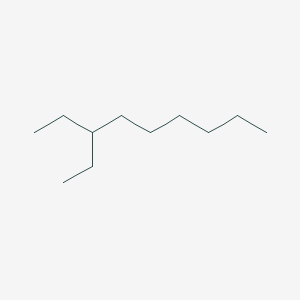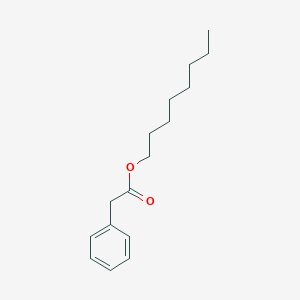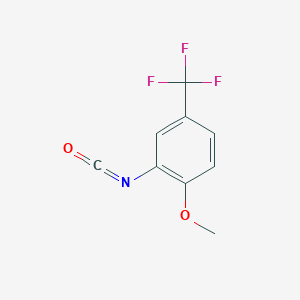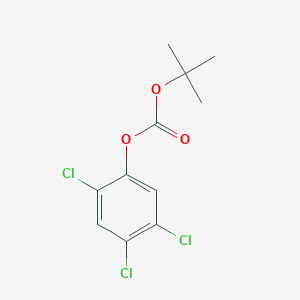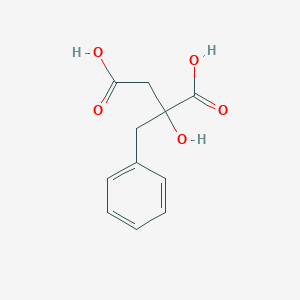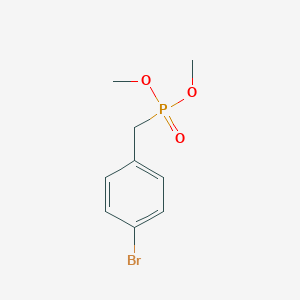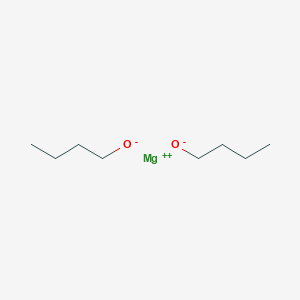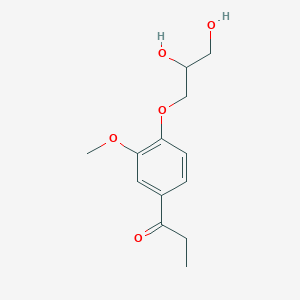
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol, also known as PPMP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PPMP has been found to inhibit the activity of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids, which are important components of cell membranes. In
作用機序
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol inhibits the activity of glucosylceramide synthase, an enzyme that catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. Glucosylceramide is a precursor for the synthesis of glycosphingolipids, which are important components of cell membranes. By inhibiting the activity of glucosylceramide synthase, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the synthesis of glycosphingolipids, which can lead to cell cycle arrest and apoptosis.
生化学的および生理学的効果
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol induces cell cycle arrest and apoptosis by inhibiting the synthesis of glycosphingolipids, which are important for cell proliferation and survival. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses by inhibiting the synthesis of glycosphingolipids, which are important for viral entry and replication.
実験室実験の利点と制限
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied in vitro and in vivo, which makes it a valuable tool for understanding the mechanism of action of glucosylceramide synthase inhibitors. However, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of biomarkers that can predict the response to 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol treatment in different diseases. Additionally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used as a tool to study the role of glycosphingolipids in different biological processes, such as cell signaling and membrane trafficking. Finally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used in combination with other drugs to enhance their therapeutic efficacy.
合成法
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be synthesized by reacting 3-(4-hydroxyphenoxy)-1,2-propanediol with propionyl chloride in the presence of a base such as pyridine. The reaction yields 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol as a white crystalline solid with a melting point of 143-145°C.
科学的研究の応用
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses.
特性
CAS番号 |
1087-06-5 |
|---|---|
製品名 |
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol |
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChIキー |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



